4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is a synthetic organic compound classified under the category of benzothiazole derivatives. This compound features a benzothiazole core structure with additional halogen and alkyl substituents, which enhance its chemical reactivity and potential biological activity. The molecular formula for this compound is C_{10}H_{9}ClFNS, and it has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Benzothiazoles are a class of heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. The specific compound 4-chloro-6-fluoro-2-(1-methylethyl)benzothiazole is derived from 2-aminothiophenol through various synthetic methods involving halogenation and alkylation processes. This compound is classified as a halogenated benzothiazole, which can exhibit diverse chemical properties due to the presence of chlorine and fluorine substituents.
The synthesis of 4-chloro-6-fluoro-2-(1-methylethyl)benzothiazole typically involves several key steps:
The reactions are typically monitored using thin-layer chromatography (TLC), and the final products are characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure.
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is capable of undergoing various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions, with careful monitoring to ensure high yields and selectivity.
The mechanism of action for 4-chloro-6-fluoro-2-(1-methylethyl)benzothiazole varies depending on its application:
The physical properties of 4-chloro-6-fluoro-2-(1-methylethyl)benzothiazole include:
Key chemical properties include:
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole has several notable applications:
The synthesis of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole (CAS 1245056-69-2) requires strategic incorporation of the isopropyl group at the C2 position of the benzothiazole core. Key innovations include:
CC(C)c1nc2c(Cl)cc(F)cc2s1
) necessitates orthogonal protection of the C4 and C6 positions prior to alkylation to prevent regioisomeric byproducts [2]. Table 1: Comparative Analysis of Synthetic Routes
Route | Key Reagent | Yield (%) | Reaction Time (h) | Purity (%) |
---|---|---|---|---|
Classical alkylation | 2-Bromopropane/K₂CO₃ | 62 | 14 | 92 |
Grignard addition | i-PrMgBr/CuI | 78 | 6 | 97 |
Microwave cyclization | CS₂/i-PrI/Cu catalyst | 89 | 0.75 | >99 |
Regioselective installation of chloro and fluoro substituents at C4 and C6 positions demands precision catalysis:
Sustainable synthesis leverages:
The benzothiazole ring formation proceeds via:
Table 2: Kinetic Parameters for Ring-Closure Mechanisms
Mechanism | Solvent | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |
---|---|---|---|
Radical cyclization | Toluene | 8.9×10⁻⁴ | 18.7 |
Acid-catalyzed dehydration | Ethanol | 1.2×10⁻³ | 16.2 |
Thermal cyclocondensation | DMF | 4.7×10⁻⁴ | 22.3 |
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9